molecular formula C6H5BrN4 B1398027 6-Bromo-3-methyl-3h-[1,2,3]triazolo[4,5-b]pyridine CAS No. 1257554-00-9

6-Bromo-3-methyl-3h-[1,2,3]triazolo[4,5-b]pyridine

Cat. No.: B1398027
CAS No.: 1257554-00-9
M. Wt: 213.03 g/mol
InChI Key: MHWRXBLIXOUVOJ-UHFFFAOYSA-N
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Description

6-Bromo-3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a fused ring system consisting of a triazole ring and a pyridine ring, with a bromine atom at the 6th position and a methyl group at the 3rd position. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.

Mechanism of Action

Triazolopyridines are a class of compounds that have been studied for their potential biological activities. They are known to react with various targets under certain conditions . .

The biochemical pathways affected by triazolopyridines can also vary widely. Some triazolopyridines have been found to interact with enzymes or receptors, leading to changes in cellular signaling pathways .

In terms of pharmacokinetics, the absorption, distribution, metabolism, and excretion (ADME) properties of a compound depend on its chemical structure and the route of administration. Triazolopyridines, like other organic compounds, can be metabolized by the body and may be distributed to various tissues .

The molecular and cellular effects of a compound depend on its mode of action and the specific cells or tissues it interacts with. Some triazolopyridines have been found to have antioxidant, antimicrobial, anti-inflammatory, and antitumor activities .

Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of a compound. For example, some compounds may be more stable or active at certain temperatures or pH levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine with copper iodide in dry pyridine. This reaction is carried out under microwave irradiation at 115°C for 30 minutes at atmospheric pressure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of microwave-assisted synthesis and other advanced techniques could potentially be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions:

    Cyclization Reactions: The triazole and pyridine rings can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include copper iodide, pyridine, and other nucleophiles. Microwave irradiation is often used to facilitate the reactions, providing efficient and rapid synthesis.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. Substitution reactions typically yield derivatives with different substituents at the 6th position.

Scientific Research Applications

6-Bromo-3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine has several scientific research applications:

Comparison with Similar Compounds

6-Bromo-3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine can be compared with other triazolopyridine derivatives, such as:

The presence of the bromine atom and the methyl group in this compound makes it unique and potentially more versatile in various chemical reactions and applications.

Properties

IUPAC Name

6-bromo-3-methyltriazolo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c1-11-6-5(9-10-11)2-4(7)3-8-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHWRXBLIXOUVOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=N2)Br)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-N*2*-methyl-pyridine-2,3-diamine (Stage 67.1.4, 1.2 g, 5.94 mmol) in 2 M aqueous HCl (70 ml) cooled with an ice-bath was added a solution of sodium nitrite (Fluka, Buchs, Switzerland, 492 mg, 7.13 mmol) in water (10 ml). The reaction mixture was stirred at 0° C. for 1 h and at rt for 75 min then basified with 2 M aqueous NaOH (75 ml) and extracted with EtOAc. The organic layer was washed with brine, dried over Na2SO4, filtered and evaporated. The crude product was dry loaded on silica gel and purified by MPLC (heptane/EtOAc 0%-30%) to give the title compound as a blue solid. (HPLC: tR 2.46 min (Method A); M+H=213, 215 MS-ES).
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
492 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
75 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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